molecular formula C9H8N2O2 B2991122 [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol CAS No. 2279124-25-1

[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol

Cat. No.: B2991122
CAS No.: 2279124-25-1
M. Wt: 176.175
InChI Key: LMHTXPUCNPOZSU-UHFFFAOYSA-N
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Description

“[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol” is a compound that belongs to the class of 1,2,4-oxadiazoles . These compounds are composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The empirical formula of a similar compound is reported as C8H6N2O2 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves various methods. For instance, a series of compounds were designed using fragment-based drug design (FBDD) efforts and synthesized . The synthesized compounds underwent thorough characterization using 1H NMR, 13C NMR, HRMS, and mass spectrum analyses . Another method involved the substitution of bromine-containing 1,3,4-oxadiazoles to introduce the bis(carboxymethyl)amino group .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of these heteroatoms makes nitrogen a stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, a series of compounds were meticulously designed and synthesized . The synthesized compounds underwent thorough characterization using 1H NMR, 13C NMR, HRMS, and mass spectrum analyses .

Scientific Research Applications

New Synthetic Routes and Chemical Reactivity

A study by Bohle and Perepichka (2009) elaborates on a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole derivatives, showcasing the chemical reactivity and potential for generating new compounds with [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol structural motifs. This research highlights the conditions for separation, purification, and the reactivity of these new 1,2,3-oxadiazole derivatives, demonstrating their pronounced acid/base stability and theoretical calculations supporting their structure and tautomerism (Bohle & Perepichka, 2009).

Antibacterial Properties

Kakanejadifard et al. (2013) synthesized Schiff base compounds from 3,4-diamino-1,2,5-oxadiazole and investigated their structural characterizations and antibacterial properties. This study showcases the potential biomedical applications of this compound derivatives, particularly their active antibacterial activities against Staphylococcus aureus and Bacillus cereus, suggesting a promising avenue for developing new antibacterial agents (Kakanejadifard et al., 2013).

Chemical Synthesis and Energy Technologies

Sarki et al. (2021) report on the utilization of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, illustrating the versatility of methanol-based reactions in organic synthesis and potential implications for this compound chemistry. This highlights the method's efficiency and its application in synthesizing pharmaceutical agents, emphasizing the synthetic and application-oriented significance of such compounds (Sarki et al., 2021).

Material Science and Liquid-Crystalline Materials

Wolarz et al. (2007) explore the orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials, determining their electronic absorption and fluorescence spectra. This investigation into the optoelectronic properties of this compound derivatives underlines their potential applications in OLEDs and liquid-crystalline displays, showcasing the intersection of organic chemistry and materials science (Wolarz et al., 2007).

Supramolecular Chemistry

Research by Sharma et al. (2019) delves into the crystal packing of 1,2,4-oxadiazole derivatives, examining the role of non-covalent interactions in their supramolecular architectures. This study provides insights into the structural and electronic considerations relevant to this compound chemistry, emphasizing the significance of these interactions in the development of new materials and molecular devices (Sharma et al., 2019).

Future Directions

The future directions in the research of 1,2,4-oxadiazole derivatives include the design and synthesis of new molecules with potential anti-infective activity . Additionally, these compounds are considered promising fluorescent chemosensors for electron-deficient species .

Biochemical Analysis

Biochemical Properties

They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could potentially influence their interactions with other biomolecules.

Cellular Effects

The cellular effects of [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol are currently unknown. Other 1,2,4-oxadiazole derivatives have shown significant cellular effects. For instance, some 1,2,4-oxadiazole derivatives have shown potent cytotoxicity against various human cancer cell lines . They have also demonstrated significant inhibitory effects against the epidermal growth factor receptor (EGFR) enzyme, which plays a critical role in governing the cell cycle .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Other 1,2,4-oxadiazole derivatives have been found to exert their effects at the molecular level through various mechanisms. For example, some 1,2,4-oxadiazole derivatives have shown robust inhibitory effects against the EGFR wild-type enzyme . This suggests that this compound might also interact with certain enzymes or receptors at the molecular level.

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-4,6,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHTXPUCNPOZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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